A3AR agonist 3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
A3AR agonist 3 is a compound that selectively targets the A3 adenosine receptor, a subtype of adenosine receptors. These receptors are part of the G protein-coupled receptor family and play significant roles in various physiological and pathological processes, including inflammation, cancer, and cardiovascular diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of A3AR agonist 3 typically involves multiple steps, starting with the preparation of a nucleoside scaffold. This scaffold is then modified through various chemical reactions to introduce specific functional groups that enhance its affinity and selectivity for the A3 adenosine receptor . Common reagents used in these reactions include halogenating agents, protecting groups, and coupling reagents.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes used in laboratory settings. This requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis are often employed to achieve efficient and cost-effective production .
Chemical Reactions Analysis
Types of Reactions
A3AR agonist 3 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles, electrophiles
Major Products
The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .
Scientific Research Applications
A3AR agonist 3 has a wide range of scientific research applications:
Chemistry: Used as a tool to study the structure-activity relationships of adenosine receptor ligands.
Biology: Employed in research on cell signaling pathways and receptor-ligand interactions.
Medicine: Investigated for its therapeutic potential in treating inflammatory diseases, cancer, and cardiovascular conditions.
Industry: Utilized in the development of diagnostic assays and therapeutic agents
Mechanism of Action
A3AR agonist 3 exerts its effects by binding to the A3 adenosine receptor, which is coupled to inhibitory G proteins. This binding leads to the inhibition of adenylate cyclase, resulting in decreased cyclic adenosine monophosphate levels. The downstream effects include modulation of various signaling pathways, such as the Wnt and nuclear factor kappa B pathways, which are involved in cell proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
Similar Compounds
Piclidenoson: Another A3 adenosine receptor agonist with high affinity and selectivity.
Namodenoson: A selective A3 adenosine receptor agonist used in clinical trials for liver cancer and non-alcoholic steatohepatitis
Uniqueness
A3AR agonist 3 is unique in its specific structural modifications that enhance its selectivity and potency for the A3 adenosine receptor. Compared to other similar compounds, it may offer improved therapeutic efficacy and reduced side effects in certain pathological conditions .
Properties
Molecular Formula |
C15H15ClN4O2 |
---|---|
Molecular Weight |
318.76 g/mol |
IUPAC Name |
(1R,2R,3S,4R,5S)-4-(8-chloro-11-methyl-3,5,7,12-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2(6),3,7,10-pentaen-5-yl)bicyclo[3.1.0]hexane-2,3-diol |
InChI |
InChI=1S/C15H15ClN4O2/c1-5-2-8-9(18-5)10-15(19-14(8)16)20(4-17-10)11-6-3-7(6)12(21)13(11)22/h2,4,6-7,11-13,18,21-22H,3H2,1H3/t6-,7+,11+,12+,13-/m0/s1 |
InChI Key |
VIOXURWAHGNKCW-ZCIHTCQPSA-N |
Isomeric SMILES |
CC1=CC2=C(N1)C3=C(N=C2Cl)N(C=N3)[C@@H]4[C@H]5C[C@H]5[C@H]([C@H]4O)O |
Canonical SMILES |
CC1=CC2=C(N1)C3=C(N=C2Cl)N(C=N3)C4C5CC5C(C4O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.